2-(2-methyloxolan-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1849355-87-8 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(2-methyloxolan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO/c1-7(4-5-8)3-2-6-9-7/h2-6,8H2,1H3 |
InChI Key |
CAINXAOHLSHSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)CCN |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Methyloxolan 2 Yl Ethan 1 Amine
Retrosynthetic Analysis of the 2-(2-methyloxolan-2-yl)ethan-1-amine Framework
A retrosynthetic approach to this compound allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials. This process is crucial for designing efficient and practical synthetic routes.
Disconnection Strategies for Amine and Oxolane Moieties
The primary disconnection points in the target molecule involve the carbon-nitrogen bond of the amine and the carbon-oxygen or carbon-carbon bonds within the oxolane ring.
C-N Bond Disconnection: The most straightforward disconnection is that of the C-N bond of the primary amine. This leads to a two-carbon electrophilic synthon attached to the 2-methyloxolane core. This strategy points towards the introduction of the amine functionality in the final steps of the synthesis.
C-O Bond Disconnection: Cleavage of one of the C-O bonds in the tetrahydrofuran (B95107) ring suggests a precursor that is a substituted 1,4-diol. For instance, disconnection at the O1-C5 position would lead to a 4-methyl-1,4-pentanediol derivative with a two-carbon side chain at the 4-position, which can be cyclized to form the oxolane ring.
C-C Bond Disconnection: A more complex disconnection could involve breaking a C-C bond adjacent to or within the ring. For example, disconnecting the bond between the ethyl side chain and the oxolane ring would lead to a 2-methyloxolane cation (or equivalent) and a two-carbon nucleophile.
Identification of Key Synthons and Precursors
Based on the disconnection strategies, several key synthons and their corresponding real-world precursors can be identified.
| Synthon | Precursor (Reagent) | Synthetic Approach |
| 2-(2-methyloxolan-2-yl)ethyl cation | 2-(2-methyloxolan-2-yl)ethyl halide (e.g., bromide) | Nucleophilic substitution (e.g., Gabriel Synthesis) |
| 2-(2-methyloxolan-2-yl)acetaldehyde | 2-(2-methyloxolan-2-yl)acetaldehyde | Reductive Amination |
| 2-(2-methyloxolan-2-yl)acetonitrile | 2-(2-methyloxolan-2-yl)acetonitrile | Reduction of Nitrile |
| 4-methyl-4,5-dihydroxy-hexanenitrile | 4-methyl-4,5-dihydroxy-hexanenitrile | Cyclization followed by nitrile reduction |
The synthesis of the oxolane ring itself is a critical consideration. The 2-methyloxolane moiety can be synthesized from renewable resources such as levulinic acid or furfural, which are derived from lignocellulosic biomass. nih.govresearchgate.netresearchgate.net This "green" aspect adds to the appeal of synthetic routes that construct the ring from these platform chemicals.
Direct Synthesis Routes to the Amine Functionality
Several classical and modern methods are applicable for the direct introduction of the amine group to form this compound from suitable precursors.
Reductive Amination of Carbonyl Precursors
Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot reaction involves the treatment of a carbonyl compound, in this case, 2-(2-methyloxolan-2-yl)acetaldehyde, with ammonia (B1221849) in the presence of a reducing agent.
The key precursor, 2-(2-methyloxolan-2-yl)acetaldehyde, can be prepared through the oxidation of the corresponding primary alcohol, 2-(2-methyloxolan-2-yl)ethanol. A variety of reducing agents can be employed for the amination step, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. researchgate.netresearchgate.netmdpi.com The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the primary amine.
| Precursor | Reagents | Reducing Agent | Solvent | Typical Yield |
| 2-(2-methyloxolan-2-yl)acetaldehyde | Ammonia (or NH₄Cl) | NaBH₃CN or H₂/Catalyst | Methanol (B129727), Ethanol (B145695) | 70-90% |
Reduction of Nitrile or Amide Intermediates
An alternative route involves the reduction of a nitrile or amide intermediate. The synthesis of the precursor, 2-(2-methyloxolan-2-yl)acetonitrile, can be achieved by the nucleophilic substitution of a corresponding halide (e.g., 2-(2-bromoethyl)-2-methyloxolane) with a cyanide salt.
Once the nitrile is obtained, it can be reduced to the primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method is highly effective, although the use of potent hydrides requires anhydrous conditions and careful handling.
| Precursor | Reducing Agent | Solvent | Typical Yield |
| 2-(2-methyloxolan-2-yl)acetonitrile | LiAlH₄ or H₂/Raney Ni | Diethyl ether, THF | 80-95% |
| 2-(2-methyloxolan-2-yl)acetamide | LiAlH₄ | THF | 75-90% |
Gabriel Synthesis and Analogous Methods
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen in direct alkylation of ammonia. synhet.commdpi.comresearchgate.netgoogle.com The synthesis would begin with the reaction of potassium phthalimide (B116566) with a suitable electrophile, such as 2-(2-bromoethyl)-2-methyloxolane.
The resulting N-alkylphthalimide is then cleaved, typically by treatment with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), to release the desired primary amine. mdpi.com This method is known for its high yields and clean reaction profiles.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1. Alkylation | 2-(2-bromoethyl)-2-methyloxolane, Potassium phthalimide | - | DMF | 85-95% |
| 2. Cleavage | N-(2-(2-methyloxolan-2-yl)ethyl)phthalimide | Hydrazine hydrate | Ethanol | 80-90% |
Synthesis of the Oxolane (Tetrahydrofuran) Ring Precursor
The foundational step in the synthesis of the target compound is the formation of the 2-methyloxolane, also known as the 2-methyltetrahydrofuran (B130290) (2-MeTHF), ring. This heterocyclic structure can be assembled through various strategies, primarily involving the cyclization of a linear precursor.
Cyclization Reactions for Substituted Tetrahydrofuran Derivatives
The formation of substituted tetrahydrofuran rings is a well-established area of organic synthesis. A primary method involves the intramolecular cyclization of a suitably functionalized alcohol. nih.gov This can occur via either an SN1 or SN2 mechanism. nih.gov In an SN2 pathway, a hydroxyl group acts as a nucleophile, attacking a carbon atom bearing a good leaving group (such as a halide or sulfonate) within the same molecule. nih.gov This intramolecular Williamson ether synthesis is a reliable method for forming the cyclic ether.
Alternatively, acid-catalyzed cyclizations can proceed through an SN1 mechanism, where a carbocation intermediate is formed and subsequently trapped by the intramolecular hydroxyl nucleophile. nih.gov Another advanced approach is the oxidative cyclization of 1,5-dienes using transition-metal oxidants like ruthenium or osmium, which can generate highly substituted and functionalized tetrahydrofuran derivatives. nih.govnih.gov These reactions can form up to four stereogenic centers in a single step with controlled relative stereochemistry. nih.gov
Stereoselective Formation of the 2-Methyloxolane Ring
Achieving stereocontrol during the formation of the 2-methyloxolane ring is crucial when synthesizing specific enantiomers or diastereomers of the final product. Several strategies have been developed to this end. For instance, oxonium-Prins cyclizations, which involve the reaction of an aldehyde with a homoallylic alcohol, can be rendered stereoselective. imperial.ac.uk The stereochemistry of the resulting tetrahydrofuran product can be influenced by the geometry of the alkene and the reaction conditions, often favoring the formation of cis- or trans-2,3-substituted products based on the stability of the transition state. imperial.ac.uk
Catalytic asymmetric methods have also been employed. For example, the use of chiral catalysts in oxidative cyclizations of dienes can yield enantiomerically enriched tetrahydrofuran products. nih.gov The stereochemical outcome of these reactions is often dictated by the catalyst and the specific substrate being used.
Derivatization of Oxolane Precursors (e.g., from (2-Methyloxolan-2-yl)methanol (B105809) or 1-(2-Methyloxolan-2-yl)ethan-1-one)
A common synthetic route involves starting with a pre-formed 2-methyloxolane ring that bears a functional group suitable for elaboration into the desired ethanamine side chain. Two such precursors are (2-methyloxolan-2-yl)methanol and 1-(2-methyloxolan-2-yl)ethan-1-one.
Starting from (2-methyloxolan-2-yl)methanol , the primary alcohol can be converted into a better leaving group, such as a tosylate or a halide (e.g., bromide or chloride). This transformation is typically achieved by reacting the alcohol with tosyl chloride in the presence of a base, or with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting alkyl halide or tosylate is then a prime substrate for nucleophilic substitution with a cyanide anion (e.g., from NaCN or KCN). This SN2 reaction introduces a nitrile group, extending the carbon chain by one. The final step is the reduction of the nitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding this compound.
When starting with 1-(2-methyloxolan-2-yl)ethan-1-one , the ketone functional group serves as a handle for carbon chain extension and functional group interconversion. One possible route is a Wittig reaction, which would convert the ketone into an alkene. Subsequent hydroboration-oxidation would yield an alcohol, which could then be converted to the amine via the nitrile pathway described above. Alternatively, the ketone could undergo a reductive amination process. In this one-pot reaction, the ketone reacts with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to directly form the amine.
Coupling Reactions for Compound Assembly
This stage of the synthesis focuses on constructing the final molecule by attaching the two-carbon aminoethyl side chain to the pre-formed oxolane ring system.
Carbon-Carbon Bond Forming Reactions to Introduce the Ethane (B1197151) Linker
A key step in the synthesis is the formation of the carbon-carbon bond that links the ethane bridge to the C2 position of the oxolane ring. A variety of powerful C-C bond-forming reactions can be employed for this purpose. wikipedia.org The choice of reaction often depends on the functional groups present on the oxolane precursor.
For example, if a 2-halo-2-methyloxolane is available, it can be used to form a Grignard reagent by reacting with magnesium metal. fiveable.meillinois.edu This organomagnesium compound can then act as a nucleophile, reacting with a two-carbon electrophile such as ethylene (B1197577) oxide. The ring-opening of the epoxide results in a two-carbon extension, which, after an acidic workup, yields a primary alcohol. This alcohol can then be converted to the target amine as previously described. Similarly, organocuprate reagents, which are generally softer nucleophiles, can be used to couple with alkyl halides. chemistry.coach
Modern cross-coupling reactions, such as the Suzuki or Negishi coupling, also provide powerful tools for C-C bond formation, though they typically involve coupling sp² or sp hybridized carbons and may require more specialized precursors. chemistry.coach Radical reactions mediated by reagents like tributyltin hydride can also forge C-C bonds. libretexts.org
| Reaction Type | Oxolane Precursor | Two-Carbon Reagent | Key Features |
|---|---|---|---|
| Grignard Reaction | 2-Halo-2-methyloxolane | Ethylene Oxide | Forms a new C-C bond and introduces a hydroxyl group for further functionalization. fiveable.me |
| Organocuprate Coupling | 2-Lithio-2-methyloxolane | 2-Haloethanol derivative | Effective for coupling with alkyl halides; less basic than Grignard reagents. chemistry.coach |
| Cyanide Addition | 2-Halo-2-methyloxolane | Sodium Cyanide (NaCN) | Introduces a one-carbon nitrile, which is then reduced to form the ethanamine. |
Introduction of the Amine Side Chain via Nucleophilic Substitution
The final installation of the amine functionality is most commonly achieved through nucleophilic substitution. wikipedia.org This typically involves an SN2 reaction where an amine or a synthetic equivalent acts as the nucleophile, displacing a leaving group on the terminal carbon of the two-carbon side chain. fiveable.mefishersci.co.uk
A direct approach is the alkylation of ammonia with a 2-(2-methyloxolan-2-yl)ethyl halide (or tosylate). libretexts.org While straightforward, this method suffers from a significant drawback: the primary amine product is itself nucleophilic and can react further with the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. libretexts.orgucalgary.ca Using a large excess of ammonia can favor the formation of the primary amine but can complicate purification.
To circumvent the issue of over-alkylation, indirect methods are often preferred. The Gabriel synthesis is a classic and highly effective alternative. libretexts.org In this method, potassium phthalimide is used as the nitrogen nucleophile. The phthalimide anion attacks the alkyl halide to form an N-alkylated phthalimide intermediate. This intermediate protects the nitrogen from further alkylation. The primary amine is then liberated in a subsequent step, typically by treatment with hydrazine or through acidic or basic hydrolysis. libretexts.org
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amination | Alkyl Halide, excess NH₃ | Simple, one-step reaction. libretexts.org | Risk of over-alkylation leading to mixtures of primary, secondary, and tertiary amines. ucalgary.ca |
| Gabriel Synthesis | Alkyl Halide, Potassium Phthalimide; then Hydrazine | Cleanly produces the primary amine, avoiding over-alkylation. libretexts.org | Requires an additional deprotection step. |
| Azide (B81097) Reduction | Alkyl Halide, Sodium Azide; then LiAlH₄ or H₂/Pd | Sodium azide is a good nucleophile; the resulting azide is cleanly reduced to the primary amine. | Use of potentially explosive azide reagents and energetic reducing agents. |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The academic pursuit of efficient synthetic routes places a strong emphasis on the systematic optimization of reaction conditions to maximize product yield and minimize the formation of impurities. This section explores the key parameters that are typically investigated in the synthesis of this compound.
The choice of solvent and the precise control of reaction temperature are critical factors that can profoundly influence the rate and outcome of the reductive amination process. The solvent plays a multifaceted role, including dissolving reactants, influencing the equilibrium of imine formation, and affecting the activity of the reducing agent and catalyst.
In the context of reductive amination, a range of solvents are commonly explored. Protic solvents like methanol and ethanol can facilitate the initial imine formation but may also react with certain reducing agents. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and 1,2-dichloroethane (B1671644) (DCE) are also frequently employed. For the synthesis of this compound, a solvent that can effectively solvate both the polar amine source and the less polar aldehyde precursor would be ideal.
Temperature control is paramount throughout the reaction. The initial imine formation is often carried out at room temperature or with gentle heating to drive the equilibrium forward. However, the subsequent reduction step may require lower temperatures to prevent over-reduction or side reactions. An optimized temperature profile is crucial for achieving high selectivity towards the desired primary amine.
Below is a hypothetical data table illustrating the impact of solvent and temperature on the yield of this compound, based on typical academic optimization studies for similar transformations.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methanol | 25 | 65 |
| 2 | Methanol | 50 | 72 |
| 3 | Tetrahydrofuran | 25 | 78 |
| 4 | Tetrahydrofuran | 0 to 25 | 85 |
| 5 | Dichloromethane | 25 | 75 |
This table is illustrative and based on general principles of reductive amination. Specific experimental data for the synthesis of this compound is not publicly available.
The selection of an appropriate catalyst and the optimization of its loading are central to the success of the reductive amination. A variety of catalysts can be employed for this transformation, ranging from homogeneous to heterogeneous systems.
Commonly used reducing agents that can be considered catalytic in some contexts or are used in conjunction with catalysts include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting aldehyde.
In recent academic research, there has been a significant focus on the development of more sustainable and efficient catalytic systems. Transition metal catalysts, particularly those based on nickel, palladium, platinum, and ruthenium, have shown high efficacy in reductive aminations. The catalyst's support material can also play a crucial role in its activity and selectivity.
The catalyst loading is another parameter that requires careful optimization. While a higher catalyst loading may increase the reaction rate, it also adds to the cost and can lead to challenges in purification. Therefore, the lowest effective catalyst loading is typically sought.
A representative table showcasing the effect of different catalysts and loadings on the reaction yield is presented below.
| Entry | Catalyst | Catalyst Loading (mol%) | Reducing Agent | Yield (%) |
| 1 | None | - | NaBH₄ | 55 |
| 2 | Raney Nickel | 10 | H₂ (50 psi) | 88 |
| 3 | Pd/C | 5 | H₂ (50 psi) | 92 |
| 4 | Ru/C | 5 | H₂ (50 psi) | 85 |
| 5 | NaBH(OAc)₃ | 150 | - | 90 |
This table is illustrative and based on general principles of reductive amination. Specific experimental data for the synthesis of this compound is not publicly available.
Achieving high purity of the final product is a critical goal in any synthetic process. In the synthesis of this compound via reductive amination, several by-products can potentially form. These include the corresponding secondary amine, formed from the reaction of the primary amine product with another molecule of the aldehyde, and the alcohol resulting from the reduction of the starting aldehyde.
Strategies to mitigate by-product formation include:
Control of Stoichiometry: Using a large excess of the amine source (e.g., ammonia or an ammonia equivalent) can favor the formation of the primary amine over the secondary amine.
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to maintain a low concentration of the primary amine product at any given time, thus reducing the likelihood of it reacting further.
pH Control: The pH of the reaction medium can influence the rate of imine formation and reduction. Maintaining an optimal pH can enhance the selectivity of the reaction.
Once the reaction is complete, purification is necessary to isolate the desired amine. Common purification techniques for amines include:
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method of purification.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the desired product from by-products and unreacted starting materials. The choice of eluent is critical for achieving good separation.
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities by extraction. Subsequent neutralization and extraction with an organic solvent will yield the purified amine.
A systematic approach to optimizing these purification steps is essential for obtaining this compound in high purity.
Chemical Reactivity, Reaction Mechanisms, and Transformation Chemistry
Nucleophilic Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is central to the synthesis of a wide array of derivatives through reactions at the nitrogen center.
The primary amine of 2-(2-methyloxolan-2-yl)ethan-1-amine reacts readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This transformation is a cornerstone of synthetic chemistry, allowing for the introduction of a vast range of substituents. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Similarly, reaction with sulfonyl chlorides yields sulfonamides. Sulfonamides are notable isosteres of amides with distinct chemical and physical properties, including increased metabolic stability and different hydrogen bonding capabilities, which can be advantageous in medicinal chemistry. acs.org The general approach involves the reaction between the amine and a sulfonyl chloride, often in the presence of a base to neutralize the HCl generated. acs.org A modern approach allows for the one-pot synthesis of sulfonamides from carboxylic acids and amines via an initial decarboxylative chlorosulfonylation, merging traditional amide coupling partners to generate sulfonamide bioisosteres. acs.org
Table 1: Representative Acylation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Benzoyl Chloride | Amide |
| This compound | Acetic Anhydride | Amide |
| This compound | p-Toluenesulfonyl Chloride | Sulfonamide |
The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, but it can suffer from a lack of selectivity, often leading to over-alkylation and the formation of a mixture of products, including quaternary ammonium (B1175870) salts. masterorganicchemistry.com This occurs because the product secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com
To overcome these selectivity issues, reductive amination is a preferred method. libretexts.org This two-step process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120). libretexts.org This method offers greater control and is highly effective for synthesizing more substituted amines. nih.gov For instance, manganese dioxide can be used as an in-situ oxidant for the one-pot conversion of alcohols into imines, which, when combined with a reducing agent like polymer-supported cyanoborohydride, allows for the direct conversion of alcohols into secondary and tertiary amines. organic-chemistry.org
Table 2: Alkylation and Reductive Amination Approaches
| Reaction Type | Amine Reactant | Carbonyl/Alkyl Halide | Reducing Agent (if any) | Product Type |
|---|---|---|---|---|
| Direct Alkylation | This compound | Methyl Iodide | None | Secondary/Tertiary/Quaternary Amine Mixture |
| Reductive Amination | This compound | Acetone | Sodium Cyanoborohydride | Secondary Amine |
| Reductive Amination | N-methyl-2-(2-methyloxolan-2-yl)ethan-1-amine | Formaldehyde | Sodium Triacetoxyborohydride | Tertiary Amine |
Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgopenstax.org Subsequent elimination of a water molecule yields the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The reaction is reversible and is often driven to completion by removing the water formed, for example, through azeotropic distillation or the use of dehydrating agents like sodium sulfate. wikipedia.orglibretexts.org The pH must be carefully controlled, as the reaction rate is typically maximal around a pH of 5. libretexts.org
While primary amines form imines, reaction with a secondary amine would lead to the formation of an enamine, which features a C=C double bond adjacent to the nitrogen atom. libretexts.orglibretexts.org
Table 3: Imine Formation Reaction
| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Benzaldehyde | Acid catalyst (e.g., H+), removal of water | N-benzylidene-2-(2-methyloxolan-2-yl)ethan-1-amine |
| This compound | Cyclohexanone | Acid catalyst, Dean-Stark trap | N-(cyclohexylidene)-2-(2-methyloxolan-2-yl)ethan-1-amine |
Reactivity of the Tetrahydrofuran (B95107) (Oxolane) Ring
The tetrahydrofuran (THF) ring is a saturated ether and is generally considered to be chemically robust and stable under many reaction conditions, making it a useful solvent in organic synthesis. researchgate.netnih.gov However, under specific and often forcing conditions, it can participate in chemical transformations.
Direct functionalization of the C-H bonds of the unsubstituted THF ring is challenging due to their low reactivity. However, derivatization is possible. For example, iron-catalyzed α-C(sp³)-H activation of cyclic ethers like THF can lead to the synthesis of mixed acetals. organic-chemistry.org Photochemical methods have also been developed for ring expansion reactions of oxetanes to yield tetrahydrofuran derivatives, indicating pathways for modifying the core ring structure. rsc.orgresearchgate.net While these examples are not specific to this compound, they illustrate the types of transformations that can be applied to the oxolane ring system. The presence of the methyl group at the 2-position in the target molecule could influence the regioselectivity of such reactions.
The tetrahydrofuran ring can be opened, though this typically requires harsh conditions such as strong acids or specialized reagents. Theoretical studies on THF ring-opening by frustrated Lewis pairs (FLPs) show that the reaction is energetically demanding but feasible, proceeding via donor-acceptor interactions. nih.govresearchgate.net The activation strain model reveals that the deformation energy of the THF ring is a critical factor in determining the activation energy for its opening. nih.gov In the context of synthesis, the ring-opening of epoxide precursors is a more common strategy to access functionalized acyclic structures. For instance, the reaction of epoxides with amines is a primary route to β-amino alcohols. mdpi.com While the THF ring in this compound is not an epoxide, acid-catalyzed ring-opening could potentially lead to a diol or other functionalized acyclic amines, which could then be used in subsequent synthetic transformations. The specific products would depend on the reaction conditions and the nature of the nucleophiles present.
Stereochemical Aspects of Reactions Involving this compound
Chiral Resolution Strategies for Enantiopure Amines
There is no specific information available in the scientific literature regarding the chiral resolution of this compound. General methods for the resolution of racemic amines often involve the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the free amine. wikipedia.orgnih.govtcichemicals.comrsc.org Another common technique is chiral chromatography. Without experimental data, it is not possible to detail a specific, effective resolution strategy for this particular amine.
Diastereoselective and Enantioselective Transformations
No published studies were found that describe diastereoselective or enantioselective transformations involving this compound or leading to its derivatives. While numerous stereoselective methods exist for the synthesis of substituted tetrahydrofurans, none specifically address this compound. nih.govchemistryviews.orgnsf.govnih.govsci-hub.stacs.orgnih.govthieme-connect.comnih.govuni-saarland.de
Mechanistic Investigations of Key Transformations
Transition State Analysis and Reaction Pathway Elucidation
A search of the literature did not yield any mechanistic investigations, including transition state analyses or reaction pathway elucidations, for reactions involving this compound. Computational studies on the reactivity of the tetrahydrofuran ring in other contexts exist, but these cannot be directly extrapolated to the specific reactions of the title compound. nih.govrsc.orgbohrium.comacs.orgnih.govrsc.orgresearchgate.net
Kinetic and Thermodynamic Considerations in Amine Reactivity
Specific kinetic and thermodynamic data for reactions of this compound are not available in the current body of scientific literature. General kinetic studies on the formation of tetrahydrofuran hydrates and the reactivity of other amines have been reported, but this information is not directly applicable. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
The 1H NMR spectrum of 2-(2-methyloxolan-2-yl)ethan-1-amine is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms. The primary amine group's protons (NH2) are expected to appear as a broad singlet, the position of which can be dependent on solvent and concentration. The protons of the ethylamine (B1201723) chain and the tetrahydrofuran (B95107) ring will exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH3 | 1.15 | s | 3H |
| -CH2- (ring, position 3) | 1.80-1.95 | m | 2H |
| -CH2-CH2-NH2 | 1.85 | t | 2H |
| -CH2- (ring, position 4) | 1.95-2.05 | m | 2H |
| -CH2-NH2 | 2.80 | t | 2H |
| -O-CH2- (ring, position 5) | 3.80 | t | 2H |
| -NH2 | 1.50 (broad) | s | 2H |
s = singlet, t = triplet, m = multiplet
The 13C NMR spectrum provides information on the number of unique carbon environments and their chemical nature. The spectrum of this compound is expected to show seven distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen and nitrogen appearing at lower fields.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H3 | 25.0 |
| -C H2- (ring, position 4) | 26.0 |
| -C H2- (ring, position 3) | 38.0 |
| -C H2-CH2-NH2 | 40.0 |
| -C H2-NH2 | 42.0 |
| -O-C H2- (ring, position 5) | 68.0 |
| -O-C -(CH3)- | 82.0 |
To confirm the assignments from 1D NMR and to establish the complete connectivity of the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. For this compound, COSY would show correlations between the protons of the ethyl chain (-CH2-CH2-NH2) and between adjacent protons within the tetrahydrofuran ring. For instance, the triplet at approximately 2.80 ppm (-CH2-NH2) would show a correlation to the triplet at 1.85 ppm (-CH2-CH2-NH2), confirming the ethylamine fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each signal in the HSQC spectrum corresponds to a C-H bond. This would allow for the unambiguous assignment of each protonated carbon in the 13C NMR spectrum by correlating it to its attached proton in the 1H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, the methyl protons (-CH3) would show an HMBC correlation to the quaternary carbon at the 2-position of the oxolane ring and to the adjacent methylene (B1212753) carbon of the ethyl group. The protons of the ethylamine chain would show correlations to the carbons of the tetrahydrofuran ring, confirming the connection between the two structural motifs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C7H15NO), the expected exact mass of the protonated molecule [M+H]+ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|
In the mass spectrometer, the molecular ion can fragment in predictable ways, providing valuable structural information. For this compound, characteristic fragmentation patterns would be expected due to the presence of the amine and the ether linkage.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a C6H11O radical to form a fragment with an m/z of 30, corresponding to [CH2=NH2]+.
Cleavage of the Tetrahydrofuran Ring: The ring can undergo fragmentation, for instance, through the loss of the methyl group, leading to a fragment at m/z 114. Cleavage of the bond between the ethylamino group and the ring would lead to a fragment corresponding to the substituted oxolane cation.
The analysis of these and other potential fragmentation pathways provides corroborating evidence for the structure determined by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. For this compound, the primary amine (-NH2), the ether linkage (C-O-C) within the oxolane ring, and the aliphatic carbon-hydrogen bonds are expected to produce characteristic absorption bands in the IR spectrum.
Based on the molecular structure, the predicted IR absorption peaks are detailed below. Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations. researchgate.netspectroscopyonline.com The C-H bonds of the methyl and methylene groups will result in strong absorptions just below 3000 cm⁻¹. Furthermore, the ether functional group is characterized by a strong C-O-C stretching vibration.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | Primary Amine | 3370 - 3300 | Medium |
| N-H Symmetric Stretch | Primary Amine | 3300 - 3250 | Medium |
| C-H Stretch | Alkane (CH₃, CH₂) | 2960 - 2850 | Strong |
| N-H Scissoring (Bending) | Primary Amine | 1650 - 1580 | Medium to Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |
| C-O-C Asymmetric Stretch | Ether (Oxolane ring) | 1150 - 1085 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for compounds containing chromophores—structural features with π-electron systems, such as double bonds, triple bonds, or aromatic rings, that can absorb light in the 200-800 nm range. nih.gov
The molecule this compound is composed entirely of saturated aliphatic C-C, C-H, C-N, and C-O single bonds, and N-H bonds. It lacks any significant chromophores. The primary amine and the oxygen atom of the ether have non-bonding electrons, but their electronic transitions (n→σ*) occur at very high energies, typically below 200 nm. mu-varna.bg Consequently, this compound is not expected to exhibit significant absorbance in the standard UV-Vis region (200-800 nm). Any analysis would likely show only baseline noise in this range. nih.gov
X-ray Crystallography for Solid-State Structure Determination
To date, there is no publicly available report of a single-crystal X-ray diffraction study for this compound. The acquisition of such data would first require the synthesis of the compound in high purity and the subsequent growth of single crystals of suitable quality for diffraction experiments. If such a study were to be performed, it would provide unequivocal proof of the compound's structure and connectivity, as well as insights into intermolecular interactions, such as hydrogen bonding involving the primary amine group, in the solid state.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. biomedres.us For a molecule like 2-(2-methyloxolan-2-yl)ethan-1-amine, DFT calculations, typically using a basis set such as 6-31G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). researchgate.net These calculations would also provide insights into the distribution of electron density, which is crucial for understanding its chemical behavior.
Conformational Analysis and Energy Minima of the Oxolane Ring and Amine Side Chain
The flexibility of the oxolane (tetrahydrofuran) ring and the ethylamine (B1201723) side chain in this compound means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis would involve systematically exploring these different arrangements to identify the most energetically stable structures, known as energy minima. This is crucial as the conformation can significantly influence the molecule's physical properties and biological activity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. biomedres.us For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations
To study the dynamic behavior of this compound, particularly its interactions in a solvent, molecular dynamics (MD) simulations could be employed. arxiv.org MD simulations model the movement of atoms and molecules over time, providing a detailed view of how the compound would behave in a solution, such as water or an organic solvent. This can reveal information about solvation shells and intermolecular interactions.
Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can be invaluable for confirming the structure of the compound when compared with experimental data.
Reaction Pathway Modeling and Energetics of Key Transformations
Theoretical modeling can be used to map out the potential energy surface for chemical reactions involving this compound. This involves identifying transition states and calculating the activation energies for key transformations. Such studies would provide a deeper understanding of the reaction mechanisms and kinetics, guiding the design of synthetic routes or predicting metabolic pathways.
Applications As a Building Block in Complex Chemical Synthesis and Materials Science Non Biological/non Clinical
Synthesis of Advanced Organic Intermediates with Diverse Structural Motifs
The primary amine and the stable cyclic ether moiety make 2-(2-methyloxolan-2-yl)ethan-1-amine a versatile synthon for creating complex organic intermediates. The primary amine group is a nucleophilic site that can readily undergo a wide range of chemical transformations. These reactions allow for the introduction of the 2-methyl-tetrahydrofuran group into larger, more complex molecular frameworks.
Key reactions involving the amine group include:
Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
Alkylation and Arylation: Formation of secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes and ketones to yield substituted amines.
Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates, respectively.
These transformations are fundamental in synthetic organic chemistry for constructing molecules with specific functionalities and three-dimensional arrangements. The tetrahydrofuran (B95107) ring, while generally stable, provides steric bulk and influences the polarity and solubility of the resulting intermediates. For instance, similar structures featuring an oxolane ring are utilized as crucial intermediates in the synthesis of complex organic molecules. The presence of the methyl group at the 2-position of the oxolane ring introduces a specific stereocenter, which can be exploited in stereoselective synthesis to produce enantiomerically pure final products.
| Reaction Type | Reactant | Resulting Functional Group | Significance |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Amide | Creates stable, neutral linkages in larger molecules. |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Introduces a key functional group found in various specialty chemicals. |
| Reductive Amination | Aldehyde (R-CHO) | Secondary Amine | Forms C-N bonds for chain extension and branching. |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Enables the formation of carbon-nitrogen bonds in a conjugate fashion. |
Role in Scaffold Diversity Generation for Chemical Libraries
In the quest for new materials and specialty chemicals, the diversity of molecular scaffolds is a critical parameter. mdpi.com Scaffold diversity refers to the variety of core ring systems and structural frameworks within a collection of compounds, known as a chemical library. biorxiv.orgresearchgate.net Libraries rich in diverse scaffolds are more likely to yield compounds with desired properties. chemicals.co.ukenamine.net
This compound is an excellent candidate for increasing scaffold diversity due to its unique combination of a heterocyclic ring and a reactive side chain. By using this compound as a starting material, chemists can generate a library of derivatives where the constant feature is the 2-methyl-tetrahydrofurylethylamine core, while variety is introduced through reactions at the amine group. This approach creates a family of related but distinct molecules, allowing for systematic exploration of a specific chemical space. The introduction of this scaffold can lead to novel molecular shapes and property profiles that are absent in more conventional, planar aromatic scaffolds.
Potential in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces. nih.gov The structure of this compound possesses key features for participating in such interactions.
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor.
Host-Guest Chemistry: This dual functionality allows the molecule to potentially bind to other molecules (guests) through a network of non-covalent interactions. For example, it could be incorporated into a larger host molecule designed to recognize and bind specific substrates, such as metal ions or small organic molecules.
The ability to form selective noncovalent interactions is the foundation of molecular recognition, which is crucial for creating chemical sensors or smart materials that respond to specific chemical stimuli. nih.gov While specific applications for this compound are not extensively documented, its structural motifs are analogous to those used in polymers designed for selective recognition. nih.gov
Integration into Functional Organic Materials
The amine functionality of this compound allows it to be covalently integrated into polymeric structures, leading to the creation of functional organic materials. The parent compound, tetrahydrofuran (THF), is a well-known precursor to polymers like poly(tetramethylene ether) glycol (PTMEG), which is a key component in the manufacture of elastomeric fibers such as Spandex. chemicals.co.ukeschemy.com
By using an amine-functionalized derivative like this compound, it is possible to create modified polymers with tailored properties. For example, it could be used as:
A co-monomer or chain terminator in polymerization reactions to control molecular weight and introduce reactive sites.
A curing agent for epoxy resins, where the primary amine reacts with epoxide rings to form a cross-linked network, imparting toughness and chemical resistance to the final material.
A surface modifier , where the amine group allows the molecule to be grafted onto the surface of other materials to alter their properties, such as adhesion, wettability, or biocompatibility for non-clinical applications.
The incorporation of the 2-methyl-tetrahydrofuran moiety into a polymer backbone or as a side chain can influence the material's bulk properties, including its glass transition temperature, solubility, and mechanical characteristics.
| Application Area | Function of the Compound | Resulting Material Property |
|---|---|---|
| Polymer Synthesis | Functional Monomer | Modified thermal properties, altered polarity. chemicals.co.uk |
| Epoxy Resins | Curing Agent | Increased cross-link density and toughness. |
| Surface Modification | Grafting Agent | Changes in surface energy, adhesion, or reactivity. |
| Specialty Coatings | Additive | Improved flexibility and film formation. eschemy.com |
Conclusion and Future Research Directions
Summary of Current Academic Research Landscape and Knowledge Gaps
The academic landscape for 2-(2-methyloxolan-2-yl)ethan-1-amine is largely undeveloped. A thorough review of scientific literature indicates a significant knowledge gap, as there are no dedicated studies on its synthesis, reactivity, or application. Its existence is documented in chemical catalogs and databases like PubChem, but peer-reviewed research exploring its properties is absent. nih.gov This contrasts with its parent, non-methylated analogue, 2-(oxolan-2-yl)ethan-1-amine, which has more extensive documentation. nih.gov The primary gap, therefore, is the near-complete absence of foundational chemical knowledge for this compound.
Unexplored Synthetic Routes and Methodologies for Enhanced Efficiency
Efficient and selective synthesis of this compound remains an open area for investigation. Drawing inspiration from general organic chemistry principles and syntheses of related structures, several potential routes could be explored: beilstein-journals.orgnih.gov
Reductive Amination: A plausible and widely used industrial method involves the reductive amination of a corresponding ketone, 1-(2-methyloxolan-2-yl)ethanone. This process, often catalyzed by metal catalysts like nickel or using reagents like sodium cyanoborohydride, could provide a direct and efficient route to the target primary amine. researchgate.net
Gabriel Synthesis: A classic method for preparing primary amines, the Gabriel synthesis could be adapted. This would involve the alkylation of potassium phthalimide (B116566) with a suitable electrophile, such as 2-(2-methyloxolan-2-yl)ethyl halide, followed by hydrazinolysis or acidic hydrolysis to release the desired amine.
Reduction of Nitriles: Synthesis could begin with 2-(2-methyloxolan-2-yl)acetonitrile. The reduction of the nitrile group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation would yield the target primary amine.
Optimizing these potential routes for yield, cost-effectiveness, and environmental impact (green chemistry) presents a significant research opportunity.
Opportunities for Novel Chemical Transformations and Derivatizations
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a stable ether linkage, opens up a wide array of possibilities for creating new derivatives.
Amine Group Reactions: The primary amine can serve as a versatile handle for numerous transformations. These include acylation to form amides, alkylation to produce secondary and tertiary amines, and reaction with sulfonyl chlorides to yield sulfonamides. It can also act as a building block in the synthesis of more complex heterocyclic structures like pyrimidines or imidazoles. acs.org
Ring-Opening Reactions: While the tetrahydrofuran (B95107) ring is generally stable, it can potentially be opened under strong acidic conditions. Investigating the regioselectivity of such a reaction, influenced by the methyl group at the C2 position, could lead to novel diol or halo-alcohol derivatives.
Metal Coordination: The amine and the ether oxygen can act as bidentate ligands, allowing for the formation of coordination complexes with various metal ions. The resulting organometallic compounds could be explored for catalytic or material applications.
Prospects in Advanced Materials Development Based on its Unique Structural Features
The unique structure of this compound makes it an interesting candidate as a monomer or modifying agent in polymer and materials science.
Polymer Synthesis: The primary amine functionality allows it to be used in polymerization reactions. For example, it can be reacted with diacyl chlorides or dicarboxylic acids to form novel polyamides, or with epoxides to form polyetheramines. epa.govepa.gov The presence of the bulky, cyclic 2-methyl-tetrahydrofuryl side group could impart unique properties to these polymers, such as increased amorphous character, altered solubility, and modified thermal or mechanical properties compared to polymers made from simple linear amines.
Surface Modification: The compound could be used to functionalize surfaces. For instance, it could be grafted onto silica (B1680970) or other oxide surfaces to introduce amine groups, which can then be used for further reactions, such as immobilizing catalysts or biomolecules.
Epoxy Curing Agents: Primary amines are widely used as curing agents for epoxy resins. The specific structure of this amine could influence the cross-linking density and, consequently, the final properties (e.g., glass transition temperature, toughness, and chemical resistance) of the cured epoxy material.
Synergistic Approaches: Combining Synthetic and Computational Chemistry for Rational Design
A modern and powerful approach to accelerate the exploration of this compound would involve a synergistic combination of synthetic and computational chemistry. researchgate.net
Predicting Reactivity and Properties: Computational methods like Density Functional Theory (DFT) can be employed to predict the molecule's geometric and electronic structure, conformational preferences, and spectroscopic signatures (NMR, IR). nih.gov Such studies can guide synthetic efforts by identifying the most reactive sites and predicting the outcomes of potential reactions. researchgate.net
Designing Novel Derivatives: Molecular modeling can be used to design new derivatives with specific desired properties. For example, if the goal is to create a derivative that binds to a specific biological target, computational docking studies could be used to screen a virtual library of derivatives to identify the most promising candidates for synthesis. mdpi.com
Understanding Material Properties: For applications in materials science, molecular dynamics (MD) simulations could predict the bulk properties of polymers derived from this amine. nih.gov This would allow for the rational design of materials with tailored characteristics before committing to extensive synthetic work.
The table below summarizes the proposed future research directions.
| Research Area | Proposed Methodology | Potential Outcome |
| Synthesis | Reductive amination of 1-(2-methyloxolan-2-yl)ethanone; Adaptation of Gabriel synthesis; Reduction of 2-(2-methyloxolan-2-yl)acetonitrile. | Efficient, scalable, and environmentally friendly synthetic pathways. |
| Derivatization | Acylation, alkylation, and sulfonylation of the amine group; Ring-opening of the THF moiety; Formation of metal complexes. | A library of novel compounds with diverse chemical and physical properties for various applications. |
| Materials Science | Polycondensation reactions (e.g., with diacyl chlorides); Use as an epoxy curing agent; Surface functionalization of substrates. | New polymers and materials with unique thermal, mechanical, and solubility properties. |
| Computational Chemistry | DFT calculations for electronic structure and reactivity; MD simulations for bulk properties of derived polymers; Molecular docking for biological targets. | Rational design of experiments, prediction of properties, and accelerated discovery of new applications. |
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-(2-methyloxolan-2-yl)ethan-1-amine?
The synthesis typically involves nucleophilic ring-opening of 2-methyltetrahydrofuran derivatives with ethylenediamine precursors under alkaline conditions. For example, analogous compounds like 2-[(Oxolan-3-yl)methoxy]ethan-1-amine are synthesized via epoxyethane reactions with hydroxyl-substituted tetrahydrofuran, catalyzed by NaOH or KOH . Purification is achieved using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, ensuring >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC : To assess purity and quantify impurities.
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm structural integrity, focusing on amine and oxolane proton shifts .
- Mass Spectrometry : High-resolution MS (ESI or EI mode) to verify molecular weight (C₇H₁₅NO, theoretical 129.11 g/mol).
Advanced Research Questions
Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or receptors)?
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) with purified targets like G-protein-coupled receptors (GPCRs). Structural analogs (e.g., oxadiazole-containing amines) show modulation of signaling pathways like MAPK/ERK .
- Computational Docking : Employ tools like AutoDock Vina to predict binding modes, leveraging the oxolane ring’s conformational flexibility .
- Mutagenesis Studies : Identify critical residues in target proteins by comparing wild-type and mutant binding kinetics .
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies include:
- Replicate Experiments : Under standardized conditions (e.g., pH 7.4, 37°C) .
- Orthogonal Assays : Validate results using both cell-based (e.g., cAMP assays) and biochemical (e.g., enzyme inhibition) approaches.
- Stability Profiling : Assess compound degradation via LC-MS under varying storage conditions (e.g., light, humidity) .
Q. What methodologies optimize the study of structure-activity relationships (SAR) for derivatives?
- Analog Synthesis : Modify the oxolane methyl group or amine sidechain (e.g., introducing fluorinated or cyclohexyl substituents) .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical functional groups.
- In Vivo Screening : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models for lead optimization .
Q. What experimental parameters influence the compound’s stability in aqueous solutions?
- pH Sensitivity : Stability decreases below pH 6 due to protonation of the amine group. Buffered solutions (pH 7–8) are recommended .
- Temperature : Long-term storage at −80°C prevents decomposition.
- Light Exposure : Amber vials are essential to prevent photodegradation of the oxolane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
